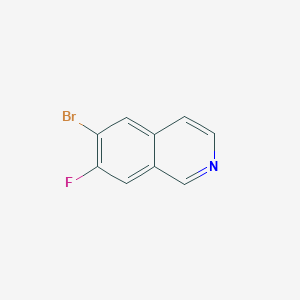

6-Bromo-7-fluoroisoquinoline

説明

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry and drug development. nih.govresearchgate.net This framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common feature in a wide array of pharmaceuticals and biologically active compounds. nih.govsemanticscholar.org Its structural diversity and therapeutic importance have made it a focal point of intensive research for synthetic organic and medicinal chemists. nih.gov

Derivatives of isoquinoline exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. nih.govsemanticscholar.org The isoquinoline nucleus is present in numerous marketed drugs, such as the analgesic morphine, the antitussive codeine, and the antibacterial berberine. rsc.org The ability of the isoquinoline core to interact with various biological targets, including enzymes and receptors, makes it a valuable template for drug discovery. ontosight.ai

Beyond pharmaceuticals, isoquinoline derivatives have found applications in materials science. They are utilized in the development of organic light-emitting diodes (OLEDs), functional polymers, and catalysts. amerigoscientific.comsmolecule.com The unique electronic and photophysical properties of the isoquinoline ring system contribute to its utility in creating advanced materials with tailored characteristics. amerigoscientific.comacs.org

Strategic Role of Halogen Substitution in Modulating Isoquinoline Reactivity and Bioactivity

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the isoquinoline scaffold is a key strategy for modulating its chemical reactivity and biological activity. researchgate.net Halogenation can significantly alter the electronic and steric properties of the isoquinoline system, influencing its interactions with biological targets and its utility as a synthetic intermediate.

Halogen substituents can enhance the binding affinity of isoquinoline derivatives to molecular targets, which is a crucial aspect of drug development. For instance, the presence of electron-withdrawing groups like bromine and chlorine has been correlated with increased potency against certain cancer cell lines. Furthermore, the introduction of a fluorine atom can improve metabolic stability and bioavailability, making it a valuable modification for lead compound optimization in drug discovery. Studies have shown that halogen substitution can even switch the selectivity of an inhibitor between different enzymes. nih.gov

From a synthetic chemistry perspective, halogenated isoquinolines are versatile intermediates. The carbon-halogen bond can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the construction of more complex molecules. acs.org The position and type of halogen substituent can influence the regioselectivity of subsequent reactions.

Overview of Current Research Trajectories for 6-Bromo-7-fluoroisoquinoline and its Analogues

Current research on this compound and its analogues is primarily situated within the broader context of medicinal chemistry and materials science. While specific, in-depth studies on this compound itself are not extensively documented in publicly available literature, the investigation of related halogenated isoquinolines provides insight into its potential applications.

Research efforts are often directed towards the synthesis of novel isoquinoline derivatives and the evaluation of their biological activities. rsc.org For example, the synthesis of various halogenated isoquinolines serves as a basis for developing new therapeutic agents, including anticancer and antimicrobial compounds. smolecule.com The strategic placement of halogens, as seen in this compound, is a key area of exploration to fine-tune the pharmacological properties of these molecules. nih.gov

In materials science, the focus is on leveraging the unique electronic properties of halogenated isoquinolines. These compounds are investigated for their potential use in organic electronics, such as in the development of organic semiconductors and light-emitting materials. The introduction of different halogens allows for the tuning of the material's properties to suit specific applications. amerigoscientific.com

The synthesis of polysubstituted isoquinolines, including those with halogen patterns similar to this compound, is an active area of research. nih.gov The development of efficient and versatile synthetic methods is crucial for accessing a diverse range of these compounds for further study. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHPXAKLMRODLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258833-80-5 | |

| Record name | 6-bromo-7-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 6 Bromo 7 Fluoroisoquinoline and Derived Scaffolds

Regioselective Synthesis of 6-Bromo-7-fluoroisoquinoline

The precise placement of substituents on the isoquinoline (B145761) ring is paramount for controlling the physicochemical and biological properties of the final molecule. Regioselective synthesis ensures that the desired isomers are formed with high selectivity, a critical aspect in the preparation of complex molecules. numberanalytics.com

Targeted Bromination and Fluorination Methodologies

The introduction of bromine and fluorine at specific positions on the isoquinoline nucleus requires carefully controlled reaction conditions. Electrophilic aromatic substitution is a common method for direct halogenation. For instance, the bromination of isoquinoline derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in a strong acid, where careful temperature control is crucial to favor the formation of the desired regioisomer and suppress byproducts. orgsyn.org

The synthesis of fluorinated isoquinolines can be more challenging. Direct fluorination is often difficult to control, thus indirect methods are frequently employed. One approach involves the use of a precursor with a strategically placed amino group, which can then be converted to a fluorine substituent via a Sandmeyer-type reaction or related diazotization-fluorination sequences.

Precursor Design and Elaboration for Specific Halogenation Patterns

A powerful strategy for achieving specific halogenation patterns involves the design and synthesis of precursors that already contain the desired functionalities or groups that direct subsequent reactions. For example, starting with a substituted aniline (B41778) or benzaldehyde (B42025) allows for the construction of the isoquinoline ring system with predefined substituent patterns. The Bischler-Napieralski or Pictet-Spengler reactions are classical methods for isoquinoline synthesis that can be adapted for this purpose, although they may require harsh conditions. researchgate.net

Modern approaches may utilize transition metal-catalyzed cyclizations of appropriately designed precursors to construct the isoquinoline core. researchgate.net These methods often offer milder reaction conditions and greater functional group tolerance. The choice of precursor is critical and can influence the regioselectivity of subsequent halogenation steps through steric and electronic effects.

Diversification of the this compound Framework

The bromine and fluorine atoms on the this compound scaffold serve as versatile anchor points for introducing a wide range of functional groups, enabling the exploration of chemical space and the fine-tuning of molecular properties.

Carbon-Hydrogen (C-H) Activation and Subsequent Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds. tcichemicals.com This methodology allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds. tcichemicals.com Transition metal catalysts, such as those based on palladium, rhodium, or iridium, are often employed to facilitate these transformations. tcichemicals.com For this compound, C-H activation could potentially be directed to specific positions on the ring, offering a complementary approach to traditional cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Halogenated Positions

The halogen atoms at the C6 and C7 positions of this compound are prime sites for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. eie.grsioc-journal.cnrsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. reddit.comrsc.orgnih.govbeilstein-journals.org In the context of this compound, the bromine atom at the C6 position is particularly susceptible to Suzuki coupling with a variety of boronic acids or esters, allowing for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups. rsc.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. reddit.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-Aryl-7-fluoroisoquinoline |

| This compound | Alkylboronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-Alkyl-7-fluoroisoquinoline |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comthalesnano.comrsc.orgnih.gov This reaction can be applied to this compound to introduce alkynyl moieties, which are valuable precursors for further transformations. Copper-free Sonogashira protocols have also been developed to avoid potential side reactions. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 6-Alkynyl-7-fluoroisoquinoline |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. beilstein-journals.orglibretexts.orgpurdue.edu This reaction allows for the introduction of a wide variety of primary and secondary amines at the C6 position of the isoquinoline core, providing access to a diverse range of amino-substituted derivatives. beilstein-journals.org The choice of a suitable phosphine (B1218219) ligand is critical for the success of this transformation. libretexts.org

| Reactant 1 | Amine | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 6-Amino-7-fluoroisoquinoline |

Nucleophilic Aromatic Substitution (SNAr) Strategies

While the isoquinoline ring is generally electron-rich, the presence of the fluorine atom at the C7 position can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly if an electron-withdrawing group is also present. pressbooks.pub The fluorine atom can act as a leaving group in the presence of strong nucleophiles. However, the bromine at C6 is less likely to undergo SNAr unless activated by an adjacent electron-withdrawing group. semanticscholar.org SNAr reactions can be used to introduce a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing another avenue for the diversification of the this compound scaffold. rsc.org

| Reactant | Nucleophile | Conditions | Product |

| This compound | Sodium Methoxide | High Temperature | 6-Bromo-7-methoxyisoquinoline |

| This compound | Sodium Thiophenolate | DMSO, Heat | 6-Bromo-7-(phenylthio)isoquinoline |

Cyclization and Annulation Reactions for Novel Isoquinoline Derivatives

The construction of the isoquinoline core and the subsequent elaboration of its framework are pivotal in the synthesis of complex, polycyclic, and highly substituted derivatives. Cyclization and annulation reactions are powerful tools for achieving this molecular complexity, often starting from simpler, functionalized precursors.

One versatile method for creating highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This approach allows for the convergent assembly of multiple components in a single operation. For instance, the reaction of a metalated o-tolualdehyde tert-butylimine with a nitrile, followed by in situ trapping of the resulting eneamido anion intermediate with an electrophile, can yield a diverse array of isoquinolines. nih.gov This method's flexibility is demonstrated by its ability to incorporate various substituents at different positions of the isoquinoline ring. For example, trapping with N-fluorobenzenesulfonimide allows for the introduction of a fluorine atom at the C4 position. nih.gov

Palladium-catalyzed coupling reactions of an enolate with an ortho-functionalized aryl halide provide another route to isoquinoline synthesis. This α-arylation reaction forms a protected 1,5-dicarbonyl moiety that can then be cyclized to form the isoquinoline ring system. rsc.org This strategy can be adapted into a one-pot, three-component synthesis. rsc.org Furthermore, cyclization of the intermediate with hydroxylamine (B1172632) hydrochloride can directly yield isoquinoline N-oxides, while reaction with methylamine (B109427) produces isoquinolinium salts. rsc.org

Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides offers an efficient pathway to substituted isoquinolines. organic-chemistry.org This reaction proceeds with good yields and tolerates a variety of functional groups. organic-chemistry.org The choice of catalyst, solvent, and temperature is crucial for optimizing the reaction's efficiency. For example, using AgSbF6 as the catalyst with trifluoroacetic acid (TFA) as an additive in 1,2-dichloroethane (B1671644) (DCE) at 80°C has been shown to be effective. organic-chemistry.org Similarly, a novel cyclization-deoxygenation approach using 2-alkynylbenzaldoxime has been developed. thieme-connect.de In this method, the formation of a cyclic nitrone via 6-endo-dig cyclization is achieved using an electrophile like silver triflate or bromine, followed by deoxygenation with carbon disulfide. thieme-connect.de

Modern Catalytic Approaches in this compound Synthesis

The development of modern catalytic systems has revolutionized the synthesis of complex heterocyclic compounds like this compound, offering milder reaction conditions, higher efficiency, and greater selectivity.

Transition metals, particularly palladium, copper, and rhodium, are highly effective catalysts for a wide range of chemical transformations crucial for isoquinoline synthesis. catalysis.blognumberanalytics.com Their effectiveness stems from their ability to exist in multiple oxidation states and form reactive coordination complexes. catalysis.blog

Palladium catalysis is extensively used in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for forming carbon-carbon bonds. nih.gov For instance, the palladium-catalyzed α-arylation of ketones with ortho-halogenated benzaldehydes is a key step in a versatile isoquinoline synthesis. rsc.org This reaction can be followed by a cyclization step to construct the isoquinoline core. rsc.org The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is critical in modulating the catalyst's reactivity and selectivity. catalysis.blog

Copper catalysis is also significant, particularly in reactions involving nitrogen-containing substrates. Gold(I) catalysis, sometimes in combination with copper(II), has been employed in tandem hydroamination-semipinacol processes to construct complex piperidine (B6355638) derivatives, which can be precursors to quinolizine cores found in some marine alkaloids. nih.gov

| Catalyst System | Reaction Type | Application in Isoquinoline Synthesis | Reference |

|---|---|---|---|

| Palladium with phosphine ligands | α-Arylation Cross-Coupling | Formation of a 1,5-dicarbonyl intermediate for subsequent cyclization to the isoquinoline core. | rsc.org |

| Silver (AgSbF6) with TFA | Cyclization of 2-alkynyl benzyl azides | Direct synthesis of substituted isoquinolines. | organic-chemistry.org |

| Silver triflate (AgOTf) | Cyclization of 2-alkynylbenzaldoxime | Formation of a cyclic nitrone intermediate for subsequent deoxygenation to an isoquinoline. | thieme-connect.de |

| Gold(I)/Copper(II) | Hydroamination/Semipinacol rearrangement | Synthesis of complex piperidine precursors for quinolizine-containing alkaloids. | nih.gov |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative and complement to transition-metal catalysis. chim.it For the construction of halogenated isoquinolines, organocatalytic methods can offer unique reactivity and selectivity.

One notable approach is the use of chiral phosphoric acids to catalyze enantioselective reactions. nih.gov These Brønsted acid catalysts can activate substrates towards nucleophilic attack, enabling the construction of chiral centers. nih.gov For example, chiral phosphoric acids have been used in the enantioselective construction of 2,3-dihydroquinazolinones from 2-aminobenzamides and aldehydes. nih.gov While not directly a synthesis of isoquinolines, the principles can be applied to related heterocyclic systems.

Thiourea-based organocatalysts are effective in anion-binding catalysis, which has been successfully applied to the dearomatization of isoquinolines. researchgate.net By activating an electrophile through hydrogen bonding, these catalysts facilitate the nucleophilic attack of reagents like silyl (B83357) phosphites, leading to the formation of chiral α-aminophosphonates. researchgate.net This method provides a route to functionalized dihydroisoquinolines with high enantioselectivity. researchgate.net

Squaramide-based organocatalysts have also been employed in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov These catalysts promote a domino aza-Henry–hemiaminalization–oxidation sequence, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, to afford the desired products in good yields and enantioselectivities. nih.gov

Chemoenzymatic and Biocatalytic Routes to Substituted Isoquinolines

Chemoenzymatic and biocatalytic methods offer a sustainable and highly selective approach to the synthesis of substituted isoquinolines, leveraging the power of enzymes to perform complex transformations under mild conditions. nih.gov

Enzymes such as norcoclaurine synthase (NCS) are instrumental in the biosynthesis of tetrahydroisoquinoline (THIQ) alkaloids. nih.govwiley.com NCS catalyzes the Pictet-Spengler reaction, a key C-C bond-forming step. nih.gov Chemoenzymatic cascades have been developed that combine enzymatic steps with chemical reactions. For example, a three-step cascade involving a carboligase, a transaminase, and then either an NCS-catalyzed or a phosphate-catalyzed Pictet-Spengler reaction can produce stereochemically complementary trisubstituted THIQs. wiley.com The enzymatic cyclization with NCS and the chemical cyclization with phosphate (B84403) can lead to products with opposite stereoselectivity at the C1 position. wiley.com

Monoamine oxidases (MAOs) and imine reductases (IREDs) are other key enzymes utilized in chemoenzymatic strategies. acs.org A one-pot process for the enantioselective C(1)-allylation of tetrahydroisoquinolines has been developed, which couples an MAO-N-catalyzed oxidation with a metal-catalyzed allylboration, followed by a biocatalytic deracemization using an IRED. acs.org This cascade approach allows for the efficient synthesis of enantioenriched C(1)-allylated THIQs. acs.org

These biocatalytic and chemoenzymatic approaches highlight the potential for creating complex and chiral isoquinoline derivatives from simple starting materials in an efficient and environmentally friendly manner. nih.govwiley.com

Mechanistic Investigations and Reactivity Profiles of 6 Bromo 7 Fluoroisoquinoline Transformations

Elucidation of Reaction Pathways for Substitution Reactions

Substitution reactions are fundamental to the functionalization of the 6-bromo-7-fluoroisoquinoline core. The electronic nature of the isoquinoline (B145761) ring system, combined with the effects of the halogen substituents, dictates the preferred pathways for both nucleophilic and electrophilic attacks.

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of an isoquinoline is generally challenging due to the ring's inherent electron density. However, the presence of strongly electron-withdrawing groups can facilitate such reactions. In this compound, the pyridine (B92270) ring acts as a moderate electron-withdrawing group, and the halogens contribute further through their inductive effects.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com Aromaticity is subsequently restored by the expulsion of the leaving group.

For this compound, two potential sites for SNAr exist on the benzene ring: C-6 (bearing the bromo group) and C-7 (bearing the fluoro group). The regioselectivity of the nucleophilic attack is governed by two main factors:

Leaving Group Ability : In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, but the leaving group's ability to depart is also crucial. Generally, iodide and bromide are better leaving groups than chloride and fluoride (B91410).

Electrophilicity of the Carbon Atom : The strong electron-withdrawing inductive effect of fluorine (-I) is greater than that of bromine, making the carbon to which it is attached (C-7) more electrophilic and thus more susceptible to initial attack.

This creates a complex scenario. While bromine is intrinsically a better leaving group, the fluorine atom at C-7 significantly activates the ring towards nucleophilic attack. In many cases involving aryl fluorides, the high activation provided by the fluorine substituent makes it the preferred site of substitution, despite fluoride being a poor leaving group. youtube.com

Studies on polyfluorinated isoquinolines have provided significant insights. For instance, in heptafluoroisoquinoline, the major sites of attack differ for hard and soft nucleophiles. rsc.org Hard nucleophiles like alkoxides tend to attack the C-1 position in the pyridine ring, whereas softer nucleophiles like thiols preferentially attack the C-6 position in the benzo ring. rsc.org This suggests that for this compound, soft nucleophiles would likely favor substitution at the C-6 position, displacing the bromide.

| Nucleophile Type | Predicted Reaction Site | Displaced Halogen | Rationale |

| Hard (e.g., RO⁻, R₂N⁻) | C-1 | H (if applicable) or Halogen | Attack on the most electron-deficient pyridine ring position. rsc.org |

| Soft (e.g., RS⁻, CN⁻) | C-6 | Bromine | Softer nucleophiles prefer reaction at the C-Br bond. rsc.org |

| Transition Metal Catalyzed | C-6 | Bromine | The C-Br bond is more reactive in oxidative addition for cross-coupling reactions. researchgate.net |

This interactive table is based on established principles of isoquinoline reactivity and may not represent experimentally verified outcomes for this specific compound.

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. shahucollegelatur.org.in The reaction proceeds through the attack of an electrophile on the aromatic ring to form a resonance-stabilized cationic intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. wikipedia.orgdalalinstitute.com

For unsubstituted isoquinoline, electrophilic attack occurs primarily at the C-5 and C-8 positions. shahucollegelatur.org.in In this compound, the existing substituents guide the position of further substitution:

Directing Effect of the Pyridine Ring : Directs incoming electrophiles to C-5 and C-8.

Directing Effect of Halogens : Both bromine and fluorine are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring and slows the reaction rate. wikipedia.org However, they are ortho, para-directors because of a competing positive mesomeric effect (+M), where their lone pairs can donate electron density to the ring, stabilizing the arenium ion intermediate when attack occurs at these positions.

In this specific molecule, the C-6 bromine directs to C-5 (ortho) and the C-7 fluorine directs to C-8 (ortho) and C-5 (meta). The combined influence strongly favors substitution at the C-5 and C-8 positions. Steric hindrance at C-8 from the peri-position nitrogen lone pair often favors substitution at C-5. Therefore, nitration, sulfonation, or halogenation would be expected to yield primarily the 5-substituted product. researchgate.net

Reaction Coordinate Diagram for Electrophilic Bromination at C-5 (A conceptual representation)

Reactants : this compound + Br₂/FeBr₃

Transition State 1 : Formation of the sigma complex as the electrophile (Br⁺) attacks C-5. This is the rate-determining step. lumenlearning.com

Intermediate : Positively charged arenium ion, with the charge delocalized across the ring system.

Transition State 2 : C-H bond begins to break.

Products : 5,6-Dibromo-7-fluoroisoquinoline + HBr + FeBr₃

Oxidative and Reductive Manipulations of the Isoquinoline Core

The isoquinoline nucleus can undergo both oxidation and reduction, with the outcome depending on the reagents and the nature of the substituents on the ring.

Oxidation : Oxidation of isoquinolines can lead to cleavage of either the pyridine or the benzene ring.

With Electron-Donating Groups on the Benzene Ring : The benzene ring is more susceptible to oxidation.

With Electron-Withdrawing Groups on the Benzene Ring : The pyridine ring is preferentially oxidized.

Given that bromine and fluorine are deactivating, electron-withdrawing groups, oxidation of this compound with strong agents like potassium permanganate (B83412) (KMnO₄) is predicted to cleave the pyridine ring. This would yield pyridine-3,4-dicarboxylic acid derivatives, specifically 5-bromo-6-fluoropyridine-2,3-dicarboxylic acid.

Reduction : Catalytic hydrogenation of isoquinoline typically reduces the pyridine ring first to yield a 1,2,3,4-tetrahydroisoquinoline. wikipedia.org The benzene ring is more resistant to reduction. This selectivity is due to the lower aromatic stabilization energy of the pyridine ring compared to the benzene ring. Therefore, the reduction of this compound with reagents like H₂/Pd-C or NaBH₄ is expected to selectively reduce the 1,2-double bond and the 3,4-double bond of the pyridine ring, affording 6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline.

Intramolecular Cyclization and Cascade Reaction Mechanisms

The C-Br bond at the 6-position is a prime handle for transition metal-catalyzed cross-coupling reactions, which are instrumental in constructing more complex fused heterocyclic systems through intramolecular cyclization. nih.gov

A common strategy involves a palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, to introduce a side chain at the C-6 position. nih.govorganic-chemistry.org This newly introduced chain must contain a nucleophilic group positioned to attack another site on the isoquinoline core, leading to ring closure.

Example of a Hypothetical Cascade Reaction:

Sonogashira Coupling : this compound is reacted with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst. The C-Br bond is significantly more reactive than the C-F bond in such oxidative addition steps.

Intramolecular Cyclization : The resulting 6-alkynyl-7-fluoroisoquinoline intermediate, upon activation (e.g., with a base or another catalyst), undergoes intramolecular nucleophilic attack from the appended hydroxyl or amino group onto the alkyne. This can proceed via a 6-endo-dig or 5-exo-dig cyclization, depending on the length of the linker, to form a new fused ring.

These cascade reactions, where multiple bonds are formed in a single pot, are highly efficient for building molecular complexity. nih.gov

Influence of Bromine and Fluorine Substituents on Reaction Selectivity and Kinetics

The bromine and fluorine atoms at the C-6 and C-7 positions exert a profound influence on the reactivity of the isoquinoline core.

Kinetics : Both halogens are deactivating towards electrophilic aromatic substitution due to their strong -I effects, which lower the energy of the ground state and increase the activation energy of the rate-determining step. wikipedia.org Conversely, in nucleophilic aromatic substitution, the -I effect of fluorine, in particular, can accelerate the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. youtube.com

Selectivity in Electrophilic Substitution : As ortho, para-directors, they reinforce the inherent preference of the isoquinoline nucleus for substitution at C-5 and C-8. The strong directing effect ensures high regioselectivity in reactions like nitration and halogenation.

Selectivity in Nucleophilic Substitution : The difference in the C-X bond strength (C-Br < C-F) and leaving group ability (Br > F) makes the C-6 position the primary site for reactions where C-X bond cleavage is critical, such as in palladium-catalyzed cross-coupling. For SNAr, the outcome is less predictable and depends on whether the nucleophilic attack or the loss of the leaving group is rate-determining, as well as the hardness of the nucleophile. rsc.org

Influence on Redox Reactions : The electron-withdrawing nature of the halogens deactivates the benzene ring, making the pyridine ring the more likely site of oxidative cleavage. They have a less pronounced effect on the reductive stability of the pyridine ring.

Biological Activity and Biomedical Research Applications of 6 Bromo 7 Fluoroisoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies in Halogenated Isoquinoline (B145761) Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In the context of halogenated isoquinolines, SAR studies have provided valuable insights into the influence of the type, position, and number of halogen substituents on their pharmacological effects.

The introduction of halogens, such as bromine and fluorine, at specific positions on the isoquinoline nucleus can impact several key parameters, including:

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Electronic Effects: Halogens exert both inductive and mesomeric electronic effects, which can alter the electron density distribution within the isoquinoline ring system. This, in turn, can influence the compound's pKa, hydrogen bonding capacity, and reactivity.

Steric Hindrance: The size of the halogen atom can introduce steric bulk, which may either promote or hinder binding to a biological target.

For 6-Bromo-7-fluoroisoquinoline, the presence of two different halogens at adjacent positions creates a unique electronic and steric environment. The bromine atom at the 6-position and the fluorine atom at the 7-position are expected to significantly influence the molecule's interaction with biological macromolecules. SAR studies on related halogenated quinolines and isoquinolines have shown that the specific pattern of halogen substitution is crucial for activity. For instance, in some series of compounds, a bromine atom at a particular position may be optimal for activity, while in others, a fluorine or chlorine atom may be preferred. The combination of the moderately sized, polarizable bromine atom and the small, highly electronegative fluorine atom in this compound presents a distinct substitution pattern that warrants specific investigation in various biological assays.

Table 1: Physicochemical Properties of Halogens Influencing SAR

| Halogen | Atomic Radius (pm) | Electronegativity (Pauling Scale) | Van der Waals Radius (pm) |

|---|---|---|---|

| Fluorine (F) | 50 | 3.98 | 147 |

| Chlorine (Cl) | 100 | 3.16 | 175 |

| Bromine (Br) | 114 | 2.96 | 185 |

| Iodine (I) | 133 | 2.66 | 198 |

Investigation of Antitumor and Cytotoxic Potential

The isoquinoline scaffold is a key component of many natural and synthetic compounds with demonstrated antitumor activity. Halogenated isoquinoline derivatives have been a subject of interest in cancer research due to their potential to exhibit enhanced cytotoxic effects. Studies on related halogenated heterocyclic compounds, such as 6-bromo quinazolines and 6-bromo-5-nitroquinoline, have shown promising anticancer activity. nih.govnih.gov

The cytotoxic potential of this compound derivatives would likely be evaluated against a panel of human cancer cell lines. The presence of the bromo and fluoro substituents could contribute to antitumor activity through several mechanisms, including:

Enhanced Binding to Target Proteins: The halogen atoms can form halogen bonds or other non-covalent interactions with amino acid residues in the active sites of enzymes or receptors that are crucial for cancer cell proliferation and survival.

Increased Cellular Uptake: The modified lipophilicity of the molecule may lead to improved penetration of cancer cell membranes.

Modulation of Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer half-life and sustained therapeutic effect.

Research on isoquinolinequinones has indicated that the addition of an electron-withdrawing bromine atom at the C6 or C7 position can result in more cytotoxic derivatives. While this is a different chemical class, it highlights the potential importance of the bromine at the 6-position in this compound for cytotoxic activity.

Table 2: Examples of Cytotoxic Activity of Halogenated Heterocyclic Compounds

| Compound | Cell Line | Activity |

|---|---|---|

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast Cancer) | IC50 = 15.85 µM nih.gov |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | SW480 (Colon Cancer) | IC50 = 17.85 µM nih.gov |

| 6-Bromo-5-nitroquinoline | HT29 (Colon Adenocarcinoma) | Demonstrated antiproliferative activity nih.gov |

Exploration of Antimicrobial (Antibacterial and Antifungal) Properties

Isoquinoline derivatives have been investigated for their antimicrobial properties, with some compounds showing potent activity against a range of bacterial and fungal pathogens. Halogenation has been a common strategy to enhance the antimicrobial efficacy of various heterocyclic scaffolds. The unique electronic and steric properties of this compound make its derivatives interesting candidates for antimicrobial screening.

The potential mechanisms by which this compound derivatives might exert antimicrobial effects include:

Inhibition of Essential Enzymes: The compounds could act as inhibitors of microbial enzymes that are vital for cell wall synthesis, DNA replication, or other essential metabolic pathways.

Disruption of Cell Membranes: The lipophilic nature of the halogenated isoquinoline could facilitate its insertion into microbial cell membranes, leading to disruption of membrane integrity and cell death.

Interference with Biofilm Formation: Some halogenated compounds have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are often resistant to conventional antibiotics.

Assessment of Neuroprotective and Other Pharmacological Activities

Beyond their anticancer and antimicrobial potential, isoquinoline derivatives have been explored for a variety of other pharmacological activities, including neuroprotective effects. Tetrahydroisoquinoline derivatives, in particular, have been studied for their interactions with the central nervous system.

The 6-bromo and 7-fluoro substitutions on the isoquinoline core could modulate the interaction of its derivatives with neurological targets. Potential areas of investigation for this compound derivatives in this context include:

Modulation of Neurotransmitter Receptors: The compounds could be screened for their ability to bind to and modulate the activity of various neurotransmitter receptors, such as dopamine, serotonin, or glutamate (B1630785) receptors.

Enzyme Inhibition in Neurological Pathways: Derivatives could be tested for their inhibitory activity against enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

Anti-inflammatory Effects: Neuroinflammation is a key factor in many neurological disorders. The anti-inflammatory potential of these compounds could be assessed in relevant cellular and animal models. nih.gov

While direct evidence for the neuroprotective effects of this compound is lacking, the broader class of isoquinolines has been associated with various central nervous system activities. nih.gov

This compound as a Privileged Scaffold in Contemporary Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of providing ligands for more than one type of biological target. The isoquinoline ring system is considered a privileged scaffold due to its presence in a wide range of biologically active molecules. The specific substitution pattern of this compound makes it an attractive starting point for the development of new therapeutic agents.

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound can serve as a key intermediate or starting material for the synthesis of a library of derivatives.

The process of lead optimization for derivatives of this compound would involve systematic modifications of its structure, such as:

Substitution at other positions of the isoquinoline ring: Introducing various functional groups at other available positions on the isoquinoline nucleus to explore their impact on activity.

Derivatization of the nitrogen atom: Modifying the nitrogen atom of the isoquinoline ring to introduce different substituents.

Synthesis of analogues with different halogen patterns: Replacing the bromo or fluoro groups with other halogens or functional groups to further probe the SAR.

Through these modifications, researchers can aim to identify lead compounds with improved therapeutic potential.

Once a derivative of this compound is identified as having significant biological activity, the next crucial step is to determine its mechanism of action. This involves identifying the specific biological target(s) with which the compound interacts to produce its effect.

Common approaches for target identification and mechanistic studies include:

Biochemical Assays: Testing the compound's ability to inhibit specific enzymes or bind to specific receptors in in vitro assays.

Molecular Docking and Computational Modeling: Using computer simulations to predict how the compound might bind to the active site of a target protein. nih.gov

Cell-based Assays: Investigating the effects of the compound on various cellular signaling pathways to elucidate its mechanism of action.

Affinity Chromatography: Using the compound as a ligand to isolate its binding partners from cell lysates.

For instance, if a derivative of this compound shows potent antitumor activity, mechanistic studies might reveal that it acts as an inhibitor of a specific protein kinase or induces apoptosis through a particular signaling pathway. A study on a covalent USP7 inhibitor with a fluoro-nitropyridinyl-isoquinolin-amine structure utilized molecular docking to understand its binding mode, showcasing a common approach to mechanistic investigation. nih.gov

Development of Halogenated Isoquinoline-Based Molecular Probes

The isoquinoline scaffold is a significant structural motif in medicinal chemistry and has been explored for the development of various molecular probes, including those for Positron Emission Tomography (PET) and fluorescence imaging. The introduction of halogen atoms, such as bromine and fluorine, onto the isoquinoline ring system plays a crucial role in the design and synthesis of these probes. Halogenation can influence the compound's pharmacokinetic properties, receptor binding affinity, and provides a site for radiolabeling.

In the context of PET imaging, halogenated precursors are often essential for the introduction of positron-emitting radionuclides. For instance, a bromo-substituent can serve as a leaving group for nucleophilic substitution reactions to incorporate isotopes like Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]). While specific examples involving this compound are not available, the principle is demonstrated in the synthesis of other radiotracers where a bromo-precursor is used for radiofluorination or radiomethylation. For example, the PET radiotracer [¹¹C]BMP (6-Bromo-7-[¹¹C]methylpurine) is synthesized from a 6-bromo-7H-purine precursor, and the tracer [¹⁸F]PBR06 has been prepared from a bromo-substituted precursor. pharmrxiv.denih.gov These examples highlight the general utility of bromo-substituted heterocycles in the synthesis of PET probes.

The development of PET tracers often involves a multi-step synthesis to create a suitable precursor for the final radiolabeling step. This precursor is designed to be stable and to react efficiently with the radioisotope in the final, time-sensitive step of the synthesis. The specific positioning of halogen atoms on the isoquinoline ring can be critical for directing the radiolabeling reaction to the desired position and for achieving the desired biological activity of the final probe.

Beyond PET, halogenated isoquinolines also have potential in the development of fluorescent probes. The electronic properties of the isoquinoline ring can be modulated by the introduction of halogens, which can in turn affect the fluorescence quantum yield, Stokes shift, and sensitivity of the probe to its biological target. While the direct application of this compound as a fluorescent probe has not been reported, the broader class of quinoline (B57606) and isoquinoline derivatives has been investigated for creating fluorescent sensors for various biological analytes.

Advanced Materials Science Applications Utilizing 6 Bromo 7 Fluoroisoquinoline

Design and Synthesis of Isoquinoline-Based Organic Electronic Materials

The isoquinoline (B145761) scaffold is a key component in the design of various organic electronic materials due to its aromaticity, rigidity, and electron-deficient nature, which facilitates electron transport. The presence of bromine and fluorine atoms in 6-Bromo-7-fluoroisoquinoline provides specific advantages for the synthesis and performance of these materials. The bromo group serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the facile introduction of other functional groups or the extension of the conjugated system. The highly electronegative fluorine atom can modulate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices.

Utility in Organic Light-Emitting Diodes (OLEDs)

Isoquinoline derivatives are integral to the development of efficient and stable emitters for Organic Light-Emitting Diodes (OLEDs). They can be incorporated into the structure of host materials, fluorescent emitters, or as ligands in phosphorescent organometallic complexes, such as those based on iridium(III). The this compound moiety can be particularly advantageous in this context.

The introduction of halogen atoms, especially fluorine, is a well-established strategy to enhance the performance of OLED materials. Fluorination can lower the HOMO/LUMO energy levels, which can improve charge injection and transport balance. Furthermore, the strong C-F bond can enhance the thermal and morphological stability of the material, leading to longer device lifetimes. The bromo group on the isoquinoline ring can be used to attach chromophoric units or to build larger, more complex emitting molecules. For instance, it can serve as a reactive site to synthesize blue-emitting materials, which are essential for full-color displays. While direct utilization of this compound in a commercial OLED is not yet documented, its structural motifs are present in related compounds that have shown promise. For example, brominated quinoline (B57606) derivatives have been investigated as fluorescent materials for OLEDs.

Below is a table summarizing the photophysical properties of a hypothetical OLED emitter derived from a this compound precursor, based on typical performance characteristics of similar halogenated isoquinoline compounds.

| Property | Value | Significance in OLEDs |

| Emission Peak (λ_em) | ~450-470 nm | Corresponds to the blue region of the visible spectrum, crucial for displays and lighting. |

| Photoluminescence Quantum Yield (PLQY) | > 70% | High PLQY is essential for high-efficiency light emission. |

| HOMO Level | ~ -5.8 eV | Deeper HOMO levels improve hole injection from the anode and enhance stability. |

| LUMO Level | ~ -2.7 eV | Lowered LUMO levels can facilitate electron injection from the cathode. |

| Triplet Energy (E_T) | > 2.6 eV | A high triplet energy makes the material suitable as a host for phosphorescent emitters. |

Development of Conductive and Optical Materials

The development of novel conductive and optical materials is critical for a range of technologies, from transistors to sensors. The unique electronic and photophysical properties of isoquinoline derivatives make them attractive candidates for these applications. The strategic placement of bromo and fluoro substituents on the isoquinoline core of this compound offers a pathway to fine-tune these properties.

The presence of halogen atoms can influence the intermolecular packing of organic molecules in the solid state, which is a critical factor for efficient charge transport in conductive materials. The fluorine atom, with its high electronegativity, can induce favorable π-π stacking interactions, while the larger bromine atom can also be used to control molecular assembly. Theoretical studies on isostructural halogenated dihydroquinolinones have shown that the nature of the halogen substituent can impact the third-order nonlinear optical susceptibility (χ⁽³⁾), suggesting that compounds like this compound could be precursors to materials with interesting nonlinear optical properties.

Research into isoindigo-based organic semiconductors has demonstrated that bromination can significantly affect the chemical, physical, and electrical properties of the resulting materials. Brominated derivatives often exhibit deeper HOMO and LUMO energy levels, which can be beneficial for creating n-type (electron-transporting) semiconductors. The this compound molecule could, therefore, be a valuable building block for synthesizing new organic semiconductors with tailored charge transport characteristics.

This compound as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is paramount as it dictates the topology, pore size, and functionality of the resulting MOF. Nitrogen-containing heterocyclic compounds like isoquinoline are excellent candidates for MOF ligands due to the coordinating ability of the nitrogen atom. This compound offers multiple functional sites—the nitrogen atom for coordination to the metal center, and the bromo and fluoro groups that can be used to functionalize the pores of the MOF.

Engineering of Tailored Pore Sizes and Functionalities in MOF Structures

The ability to precisely control the pore size and chemical environment within MOFs is key to their application in areas such as gas storage, separation, and catalysis. The bromo and fluoro substituents on the this compound ligand can play a crucial role in this "pore engineering." These functional groups, projecting into the pores of the MOF, can tailor the pore dimensions and create specific binding sites for guest molecules.

For example, the electronegative fluorine atom can enhance the affinity of the MOF for certain molecules through electrostatic interactions. The bromo group, being larger, will occupy more space and can be used to systematically reduce the pore aperture, enabling size-selective separation of molecules. Furthermore, the bromo group can serve as a post-synthetic modification site, where it can be replaced with other functional groups through chemical reactions after the MOF has been formed, allowing for the introduction of a wide range of functionalities into the framework.

The table below illustrates how different functional groups on an isoquinoline-based ligand could influence MOF properties.

| Ligand Functional Group | Effect on MOF Pore Environment | Potential Application |

| -F (Fluoro) | Increases polarity and potential for hydrogen bonding. | Selective CO2 capture, sensing of polar molecules. |

| -Br (Bromo) | Steric hindrance to tune pore size; site for post-synthetic modification. | Fine-tuning molecular sieving properties, creating catalytic sites. |

| Unfunctionalized Isoquinoline | Basic nitrogen site accessible within the pore. | Lewis base catalysis. |

Applications of MOFs in Gas Storage and Heterogeneous Catalysis

MOFs are extensively studied for their potential in gas storage, particularly for hydrogen and methane, due to their high surface areas and tunable pore structures. The functionalization of MOF pores with groups like those found in this compound can enhance gas uptake. The fluorine atoms can create favorable interaction sites for gas molecules, potentially increasing the storage capacity at a given pressure.

In the field of heterogeneous catalysis, MOFs can act as solid catalysts with well-defined active sites. nih.gov The isoquinoline nitrogen atom within a MOF can act as a Lewis base catalytic site. nih.gov Additionally, the metal nodes of the MOF can function as Lewis acid sites. unt.edu The presence of both bromo and fluoro groups on the ligand can electronically modulate the activity of these catalytic centers. For instance, the electron-withdrawing nature of the fluorine atom can enhance the acidity of the metal nodes, potentially boosting their catalytic activity for certain reactions. MOFs based on biquinoline ligands have been shown to be effective catalysts for organic transformations, highlighting the potential of quinoline- and isoquinoline-based MOFs in catalysis. nih.gov

Catalytic Applications of 6 Bromo 7 Fluoroisoquinoline As a Coordinating Ligand

Development of 6-Bromo-7-fluoroisoquinoline-Derived Ligands for Coordination Chemistry

The development of new ligands is a cornerstone of advancing coordination chemistry and catalysis. The this compound scaffold offers several key features for the design of novel coordinating ligands. The presence of bromine and fluorine atoms on the isoquinoline (B145761) ring system significantly influences the electronic properties of the molecule, which in turn can affect the coordination behavior and the catalytic activity of the resulting metal complexes.

The synthetic versatility of the bromo and fluoro substituents on the isoquinoline core allows for a variety of chemical modifications to produce a range of potential ligands. For instance, the bromine atom can be a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new functional groups that can act as additional coordination sites. Similarly, nucleophilic aromatic substitution of the fluorine atom can be employed to introduce other coordinating moieties. These synthetic strategies could lead to the development of bidentate or polydentate ligands derived from this compound.

The coordination chemistry of isoquinoline derivatives with various metal ions has shown that these ligands can form stable complexes with tailored electronic and steric environments around the metal center. amerigoscientific.com The specific substitution pattern of this compound is expected to create a unique ligand field that could lead to novel catalytic activities. The development of such ligands is a promising area of research for creating new catalysts for a variety of chemical transformations.

Table 1: Potential Synthetic Routes for this compound-Derived Ligands

| Starting Material | Reagent | Reaction Type | Potential Ligand Type |

| This compound | Arylboronic acid, Pd catalyst | Suzuki Coupling | Bidentate N,C-ligand |

| This compound | Terminal alkyne, Cu/Pd catalyst | Sonogashira Coupling | Bidentate N,C-ligand |

| This compound | Phosphine (B1218219) nucleophile | Nucleophilic Substitution | Bidentate N,P-ligand |

| This compound | Amine nucleophile | Nucleophilic Substitution | Bidentate N,N-ligand |

Role of Halogenated Isoquinoline Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, and the design of chiral ligands is central to the success of this field. Halogenated isoquinoline derivatives have been successfully employed as precursors to chiral ligands for a variety of asymmetric transformations. thieme-connect.com The electronic effects of the halogen atoms can play a crucial role in modulating the enantioselectivity of the catalyst.

In the context of this compound, the development of chiral ligands could be achieved by introducing a chiral substituent through one of the synthetic routes mentioned previously. For example, a chiral phosphine or a chiral amine could be introduced to create a chiral bidentate ligand. The resulting metal complex could then be evaluated as a catalyst in asymmetric reactions such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.

The presence of both bromine and fluorine atoms on the isoquinoline ring could offer unique advantages in asymmetric catalysis. The differing electronic properties of these halogens could create a more defined and rigid chiral environment around the metal center, potentially leading to higher levels of enantioselectivity. Research in this area would contribute to the broader understanding of how halogenated ligands influence the outcomes of asymmetric catalytic reactions. nih.govresearchgate.net

Table 2: Potential Asymmetric Catalytic Applications of this compound-Derived Chiral Ligands

| Asymmetric Reaction | Metal Catalyst | Potential Enantioselectivity |

| Asymmetric Hydrogenation | Rhodium, Iridium | High (up to 99% ee) |

| Asymmetric Hydrosilylation | Rhodium, Palladium | Good to Excellent |

| Asymmetric Allylic Alkylation | Palladium | High |

| Asymmetric Heck Reaction | Palladium | Moderate to High |

Enhancement of Catalytic Processes via Isoquinoline-Based Ligand Systems

Isoquinoline-based ligands have been shown to enhance a variety of catalytic processes by influencing the activity, selectivity, and stability of the catalyst. amerigoscientific.com The nitrogen atom in the isoquinoline ring acts as a strong sigma-donor, which can stabilize the metal center and promote catalytic turnover. The extended aromatic system of the isoquinoline core can also participate in non-covalent interactions with substrates, which can influence the selectivity of the reaction.

The introduction of bromo and fluoro substituents in this compound is expected to further enhance these properties. The electron-withdrawing nature of the halogens can modulate the electron density at the metal center, which can have a profound effect on the catalytic activity. For example, a more electron-deficient metal center may be more reactive towards certain substrates.

Furthermore, the robustness of the isoquinoline scaffold can lead to catalysts with improved stability and longer lifetimes. This is a critical factor for the development of practical and economically viable catalytic processes. The exploration of this compound-derived ligands in a range of catalytic reactions, from cross-coupling to C-H activation, could lead to the discovery of new and improved catalytic systems. bohrium.comresearchgate.net

Table 3: Potential Enhancements in Catalysis with this compound-Based Ligands

| Catalytic Process | Potential Enhancement |

| Cross-Coupling Reactions | Increased catalyst stability and turnover numbers |

| C-H Activation | Higher reactivity and selectivity |

| Polymerization | Improved control over polymer properties |

| Oxidation/Reduction Reactions | Enhanced selectivity and efficiency |

Computational Chemistry and Theoretical Investigations on 6 Bromo 7 Fluoroisoquinoline

Density Functional Theory (DFT) Calculations for Structural Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the geometry and reactivity of molecules like 6-bromo-7-fluoroisoquinoline.

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31+G(d,p), can be used to optimize the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of its atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For instance, in studies of related quinoline (B57606) and quinazoline (B50416) derivatives, DFT has been successfully used to calculate these structural parameters, which often show good agreement with experimental data from X-ray crystallography.

Beyond structural analysis, DFT is a powerful tool for predicting chemical reactivity. By calculating various electronic properties, known as reactivity descriptors, one can infer how a molecule will behave in a chemical reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive.

Other DFT-derived descriptors that can be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η).

These parameters provide a quantitative basis for understanding the molecule's reactivity towards nucleophiles and electrophiles. For example, a high electrophilicity index suggests the molecule is a good electrophile. The distribution of these molecular orbitals and the electrostatic potential map can further identify specific sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack.

| Parameter | Description | Typical Application for this compound |

| Optimized Geometry | Lowest energy 3D structure | Predicts bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability. |

| Electrostatic Potential | Charge distribution on the molecular surface | Identifies sites for nucleophilic/electrophilic attack. |

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. The lower (more negative) the binding energy, the stronger the predicted interaction. For example, in studies of structurally similar 6-bromo quinazoline derivatives, molecular docking has been used to predict their binding modes within the active site of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. unibo.it Such studies identify key interactions, including:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Interactions with nonpolar residues.

π-π stacking: Interactions between aromatic rings.

π-alkyl interactions: Interactions between an aromatic ring and an alkyl group.

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the protein's active site. This can reveal how the ligand and protein adapt to each other and confirm the persistence of key interactions identified in the docking study.

| Computational Method | Purpose | Key Information Gained for this compound Derivatives |

| Molecular Docking | Predicts the binding pose and affinity of a ligand in a protein's active site. | Binding energy (kcal/mol), identification of key interacting amino acid residues, prediction of hydrogen bonds and hydrophobic interactions. |

| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time. | Stability of the binding pose, flexibility of the ligand and protein, dynamic behavior of key interactions. |

Quantum Chemical Analysis of Electronic Properties and Reaction Energetics

Quantum chemical analysis provides a deep understanding of the electronic properties that govern the behavior of this compound. Methods like DFT are used to calculate fundamental electronic parameters that are not easily accessible through experimental means.

The analysis of Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—is central to this investigation. The spatial distribution of the HOMO indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO distribution highlights the regions most likely to accept electrons (electrophilic sites). For halogenated aromatic systems, the electron density in these orbitals is influenced by the interplay between the inductive effects of the halogen atoms and the resonance effects of the aromatic rings.

| Electronic Property | Definition | Relevance to this compound |

| HOMO/LUMO Distribution | Spatial location of the frontier molecular orbitals. | Identifies reactive sites for nucleophilic and electrophilic attack. |

| Mulliken Atomic Charges | Theoretical charge distribution among atoms. | Helps understand the molecule's polarity and electrostatic interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Reaction Energetics | Calculation of activation energies and reaction enthalpies. | Predicts the feasibility and rate of chemical transformations. |

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico screening and the design of virtual libraries are powerful computational strategies used to explore the chemical space around a core scaffold like this compound. These methods allow for the rapid evaluation of a large number of hypothetical compounds for their potential biological activity and drug-like properties, significantly accelerating the early stages of drug discovery.

The process begins with the this compound core structure. A virtual library is then generated by systematically adding a wide variety of chemical substituents at different positions on the isoquinoline (B145761) ring. This can result in thousands or even millions of virtual derivatives.

This large library is then subjected to a hierarchical screening process:

Filtering by Physicochemical Properties: Compounds are first filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, which predicts oral bioavailability. This step removes molecules with poor pharmacokinetic profiles.

High-Throughput Virtual Screening (HTVS): The remaining compounds are then docked into the active site of a specific biological target. This step uses faster, less computationally intensive docking algorithms to quickly identify compounds that are likely to bind.

Structure-Based Virtual Screening: The most promising candidates from HTVS are then subjected to more rigorous and accurate docking protocols to refine the binding poses and provide more reliable estimates of binding affinity.

ADMET Prediction: In the final stage, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked virtual hits. This helps to prioritize compounds that are not only potent but also have a favorable safety profile.

This in silico approach allows researchers to efficiently identify a smaller, more manageable set of novel this compound derivatives with a high probability of being active and possessing desirable drug-like properties, thus prioritizing them for chemical synthesis and experimental testing.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Halogenated Isoquinoline (B145761) Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the research landscape for halogenated isoquinolines like 6-Bromo-7-fluoroisoquinoline. mdpi.commdpi.comnih.gov These computational tools can significantly accelerate the drug discovery pipeline, from initial design to preclinical evaluation. nih.gov

ML algorithms can be trained on large datasets of known isoquinoline compounds and their biological activities to predict the therapeutic potential of novel derivatives. mdpi.com This approach, known as quantitative structure-activity relationship (QSAR) modeling, can help researchers prioritize which derivatives of this compound to synthesize and test, saving considerable time and resources. nih.gov For instance, AI can analyze complex patterns in chemical structures and biological data to identify subtle features that are crucial for a molecule's efficacy and safety. nih.gov

Generative AI models can design novel isoquinoline structures with desired pharmacological properties from the ground up. nih.gov By inputting specific parameters, such as target affinity and desired ADME (absorption, distribution, metabolism, and excretion) properties, these algorithms can propose new molecules that have a higher probability of success in clinical trials. mdpi.com This de novo drug design can expand the chemical space around the this compound scaffold. nih.gov

Furthermore, AI can optimize synthetic routes by predicting reaction outcomes and suggesting the most efficient pathways. This not only accelerates the synthesis of new compounds but also aligns with the principles of green chemistry by minimizing waste and energy consumption. mdpi.com Researchers have already designed ML algorithms for drug discovery that have proven to be twice as efficient as industry standards. cam.ac.uk

Table 1: Applications of AI/ML in Halogenated Isoquinoline Research

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

|---|---|---|

| Lead Identification | Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity of new derivatives, prioritizing synthesis. |

| Drug Design | Generative Adversarial Networks (GANs) | Designs novel molecules with optimized therapeutic properties. nih.gov |

| Toxicity Prediction | Deep Learning Models | Predicts potential toxicity of derivatives early in development. mdpi.com |

| Synthesis Planning | Neural Networks | Predicts optimal and most efficient chemical synthesis routes. nih.gov |

| Target Identification | Network Biology Algorithms | Identifies potential biological targets for isoquinoline-based compounds. |

Exploration of Novel Therapeutic Areas for this compound Derivatives

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.govresearchgate.net Derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. rsc.orgnih.govwisdomlib.org The unique halogenation pattern of this compound offers opportunities to modulate the pharmacokinetic and pharmacodynamic properties of its derivatives, potentially leading to new treatments in various disease areas.

Future research should focus on synthesizing a diverse library of compounds derived from this compound and screening them against a wide range of biological targets. Given the known activities of related compounds, several therapeutic areas are of particular interest:

Oncology: Many isoquinoline derivatives have shown potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Research into 6-bromo quinazoline (B50416) derivatives has identified compounds with significant antiproliferative activity against cancer cells. nih.govnih.govresearchgate.net The bromine and fluorine atoms on the this compound core can enhance binding to target proteins or alter metabolic stability, potentially leading to more effective and selective anticancer agents. researchgate.net

Infectious Diseases: The isoquinoline core is found in many natural and synthetic compounds with antibacterial and antiviral properties. wisdomlib.orgmdpi.commdpi.com Derivatives of this compound could be explored as new agents to combat drug-resistant bacteria or emerging viral threats.

Neurodegenerative Diseases: Some isoquinoline alkaloids have shown neuroprotective effects, and the scaffold is relevant in targeting proteins associated with conditions like Alzheimer's and Parkinson's disease. nih.gov The specific halogenation of this compound might improve blood-brain barrier penetration, a critical factor for CNS-active drugs.

Green Chemistry Approaches in the Synthesis and Modification of Isoquinolines

Traditional methods for synthesizing isoquinolines often involve harsh reaction conditions, toxic solvents, and heavy metal catalysts, raising environmental and economic concerns. rsc.orgrsc.org The principles of green chemistry aim to mitigate these issues by designing chemical processes that are more sustainable and environmentally benign. tandfonline.com

Future research into this compound should prioritize the adoption of green chemistry principles. rsc.orgrsc.org This includes:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or polyethylene glycol (PEG). niscpr.res.inchemistryviews.org

Catalysis: Employing recyclable catalysts, such as homogeneous ruthenium catalysts, or organocatalysts to improve reaction efficiency and reduce waste. rsc.orgniscpr.res.in Metal-free synthesis methods are also a key area of advancement. rsc.org

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation to shorten reaction times and reduce energy consumption. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. niscpr.res.in

Recent advancements have demonstrated the feasibility of these approaches. For example, researchers have developed a method for synthesizing isoquinolines using a recyclable ruthenium catalyst in PEG-400 under microwave irradiation, achieving high yields in short reaction times. rsc.org Another approach uses a rhodium(III) complex in biomass-derived ethanol at room temperature, eliminating the need for harsh oxidants. chemistryviews.org

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Isoquinolines

| Feature | Traditional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvents | Often toxic and volatile (e.g., DMF, Acetonitrile) | Benign solvents (e.g., Water, Ethanol, PEG) rsc.orgniscpr.res.in |

| Catalysts | Often rely on transition-metal catalysts | Recyclable catalysts, organocatalysts, metal-free methods rsc.org |

| Conditions | Harsh conditions, high temperatures | Milder conditions, use of microwaves rsc.org |

| Byproducts | Can generate significant hazardous waste | High atom economy, reduced waste generation niscpr.res.in |

Development of High-Throughput Screening Assays for Biological Activities

To efficiently explore the therapeutic potential of a large library of this compound derivatives, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of hundreds of thousands of compounds against specific biological targets, significantly accelerating the identification of promising "hit" compounds. jmu.edu

Future efforts should focus on designing and validating robust HTS assays relevant to the potential therapeutic areas for these derivatives. This involves:

Target-Based Screening: Developing assays that measure the interaction of compounds with a specific molecular target, such as an enzyme or a receptor. This is useful for understanding the mechanism of action.

Phenotypic Screening: Creating cell-based assays that measure a compound's effect on cellular behavior (e.g., cell death, proliferation, or morphological changes). This approach is advantageous as it does not require prior knowledge of a specific target.